molecular formula C13H19NO5 B12947406 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No.: B12947406
M. Wt: 269.29 g/mol
InChI Key: OJXMMVMHYPFHBS-UHFFFAOYSA-N
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Description

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound with the molecular formula C15H21NO6 It is known for its unique structure, which includes an aminobutyl group attached to a hydroxy-dimethoxybenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-aminobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride

Major Products Formed

Scientific Research Applications

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The aminobutyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. The hydroxy and methoxy groups contribute to the compound’s ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C13H19NO5/c1-17-10-7-9(8-11(18-2)12(10)15)13(16)19-6-4-3-5-14/h7-8,15H,3-6,14H2,1-2H3

InChI Key

OJXMMVMHYPFHBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN

Origin of Product

United States

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